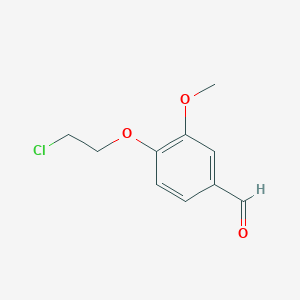

4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Descripción

BenchChem offers high-quality 4-(2-Chloroethoxy)-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloroethoxy)-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-chloroethoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBNVCCDXRZXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444729 | |

| Record name | 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204915-71-9 | |

| Record name | 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical structure and properties of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the benzaldehyde scaffold remains a cornerstone for the development of novel molecular entities. Its inherent reactivity and versatile functionalization potential make it a privileged structure in the design of therapeutic agents and functional materials. This guide provides a comprehensive technical overview of a specific, yet important derivative: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde. While its direct applications are still emerging, its structural motifs—a vanillin core functionalized with a chloroethoxy group—suggest significant potential as a key intermediate in the synthesis of more complex molecules. This document aims to consolidate the available scientific knowledge on its chemical identity, properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in drug discovery and chemical development.

Molecular Identity and Chemical Structure

4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a substituted aromatic aldehyde. Its structure is based on the vanillin (4-hydroxy-3-methoxybenzaldehyde) framework, where the hydroxyl group is etherified with a 2-chloroethyl group.

Chemical Structure:

Caption: Chemical structure of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(2-Chloroethoxy)-3-methoxybenzaldehyde | N/A |

| CAS Number | 86379-61-9 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |

| Molecular Weight | 214.64 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C=O)OCCCl | N/A |

| InChI Key | N/A | N/A |

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde are not widely available in peer-reviewed literature. The following table summarizes the available data, primarily from chemical suppliers.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 69.0 to 73.0 °C | [1] |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound.

2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals for 4-(2-Chloroethoxy)-3-methoxybenzaldehyde are consistent with the structure provided by a commercial supplier.[1]

Table 3: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.87 | s | 1H | Aldehydic proton (-CHO) |

| 7.45 | d | 1H | Aromatic proton |

| 7.43 | s | 1H | Aromatic proton |

| 7.00 | d | 1H | Aromatic proton |

| 4.34 | t | 2H | -OCH₂- |

| 3.94 | s | 3H | Methoxy protons (-OCH₃) |

| 3.86 | t | 2H | -CH₂Cl |

2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2850, ~2750 | C-H (aldehyde) | Stretch |

| ~1685 | C=O (aldehyde) | Stretch |

| ~1600, ~1510 | C=C (aromatic) | Stretch |

| ~1270, ~1030 | C-O (ether) | Stretch |

| ~750 | C-Cl | Stretch |

2.1.4. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 214.64, with a characteristic isotopic pattern for a molecule containing one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).

Synthesis and Reaction Mechanisms

The most logical and established synthetic route to 4-(2-Chloroethoxy)-3-methoxybenzaldehyde is through the Williamson ether synthesis, starting from the readily available and renewable building block, vanillin (4-hydroxy-3-methoxybenzaldehyde).

Synthetic Pathway

Caption: Proposed synthesis of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

Experimental Protocol: A Representative Procedure

While a specific peer-reviewed protocol for this exact transformation is not available, the following procedure is based on well-established methods for the alkylation of phenols.[2]

Materials:

-

Vanillin (1.0 eq)

-

1-Bromo-2-chloroethane (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetone

Procedure:

-

To a stirred solution of vanillin in DMF (or acetone) in a round-bottom flask, add anhydrous potassium carbonate.

-

Add 1-bromo-2-chloroethane dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-(2-Chloroethoxy)-3-methoxybenzaldehyde as a solid.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide ion. Stronger bases like sodium hydride (NaH) could also be used but require stricter anhydrous conditions.

-

Choice of Solvent: DMF and acetone are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

-

Choice of Alkylating Agent: 1-Bromo-2-chloroethane is a common and effective electrophile for introducing the 2-chloroethoxy group. The bromine atom is a better leaving group than chlorine, favoring the initial alkylation at the bromo-substituted carbon.

-

Workup and Purification: The aqueous workup removes the inorganic salts and the polar solvent. Extraction isolates the product, and chromatographic purification is essential to remove any unreacted starting materials and byproducts.

Applications in Research and Drug Development

While specific applications of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde are not extensively documented, its structure suggests its utility as a versatile intermediate in several areas of chemical and pharmaceutical research.

Precursor for Bioactive Molecules

The primary value of this compound lies in its potential as a building block for more complex molecules with potential therapeutic properties. The chloroethoxy moiety serves as a reactive handle for further synthetic transformations. For instance, the terminal chloride can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce a wide range of functional groups. This allows for the rapid generation of a library of compounds for biological screening.

Caption: Derivatization of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

Role of the Methoxy and Chloro Groups in Drug Design

The methoxy group is a common substituent in many approved drugs and natural products. It can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in key binding interactions with biological targets. The chloro group, as a halogen, can also modulate a compound's properties and is often incorporated to enhance binding affinity or to block metabolic sites.

Potential Therapeutic Areas

Derivatives of vanillin have been explored for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. By using 4-(2-Chloroethoxy)-3-methoxybenzaldehyde as a starting material, medicinal chemists can synthesize novel vanillin derivatives with potentially enhanced or new pharmacological profiles.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Fire Safety: Keep away from heat and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(2-Chloroethoxy)-3-methoxybenzaldehyde represents a valuable, yet under-explored, chemical entity. Its straightforward synthesis from vanillin, a renewable resource, and the presence of a reactive chloroethoxy group make it an attractive intermediate for the synthesis of a diverse range of compounds. While detailed characterization and application studies are still needed, this guide provides a solid foundation for researchers interested in utilizing this compound in their synthetic and medicinal chemistry programs. The continued exploration of such versatile building blocks will undoubtedly contribute to the advancement of drug discovery and materials science.

References

- Ireland, R. E., & Walba, D. M. (1977). Benzaldehyde, 4-ethoxy-3-hydroxy-. Organic Syntheses, 56, 44.

- Fukumi, H., Kurihara, H., & Mishima, H. (1978). Studies on the Constituents of the Leaves of Morus alba L. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180.

- Wang, Z., et al. (2000). Synthesis and biological evaluation of novel 9-functional heterocyclic coupled 7-deoxy-9-dihydropaclitaxel analogue. Bioorganic & Medicinal Chemistry Letters, 10(5), 415-418.

- The Hive. (2003, May 23). 3-methoxy-4-methylbenzaldehyde. Hive Methods Discourse.

- Hussain, S., et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry, 5(1), 133-139.

-

Cheméo. (n.d.). Methysergide. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methoxybenzaldehyde. Retrieved February 23, 2026, from [Link]

- de la Cruz, P., et al. (2012). Synthesis of 9,9'-[1,2-ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an impurity of acyclovir. Molecules, 17(8), 8735-8741.

- Wang, H., et al. (2009). Efficient synthesis and biological evaluation of 1,2,9-trisubstituted 1,9-dihydro-6H-purin-6-ones. Bioorganic & Medicinal Chemistry Letters, 19(3), 850-853.

- de la Cruz, P., et al. (2012). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Molecules, 17(8), 8735-8741.

-

Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved February 23, 2026, from [Link]

- Guo, D., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4(105), 58895-58901.

-

PubChem. (n.d.). 4-chloro-3-methoxybenzaldehyde. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. Retrieved February 23, 2026, from [Link]

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

Sources

4-(2-Chloroethoxy)-3-methoxybenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde, a derivative of vanillin. This document is intended for researchers and scientists in the fields of organic synthesis and drug discovery who may be interested in this molecule as a synthetic intermediate. It is important to note that this compound is not widely commercially available and, as such, a specific CAS number is not readily found in public databases. The information presented herein is based on established principles of organic chemistry and data from structurally related compounds.

Chemical Identity and Properties

4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a functionalized aromatic aldehyde. Its structure incorporates the vanillin core, which is known for its presence in a variety of biologically active molecules. The introduction of the 2-chloroethoxy group provides a reactive handle for further chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science.

| Property | Value |

| Chemical Name | 4-(2-Chloroethoxy)-3-methoxybenzaldehyde |

| Synonyms | O-(2-chloroethyl)vanillin, 3-Methoxy-4-(2-chloroethoxy)benzaldehyde |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| Predicted Physical State | Off-white to pale yellow solid |

| Predicted Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water. |

Synthesis and Purification

The most logical and direct synthesis of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde is via the Williamson ether synthesis, starting from the readily available and inexpensive 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the alkylation of the phenolic hydroxyl group of vanillin with a suitable 2-chloroethylating agent.

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

1-Bromo-2-chloroethane (or 2-chloroethyl tosylate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide, DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add anhydrous acetone (or DMF) to the flask to create a slurry. The volume should be sufficient to ensure good stirring.

-

Reagent Addition: Add 1-bromo-2-chloroethane (1.1 - 1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-(2-Chloroethoxy)-3-methoxybenzaldehyde as a solid.

-

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without causing side reactions with the aldehyde functionality.

-

Solvent: Acetone is a good solvent for this reaction and allows for easy removal during work-up. DMF can be used for less reactive substrates but requires higher temperatures for removal.

-

Alkylating Agent: 1-Bromo-2-chloroethane is a common and effective reagent for introducing the 2-chloroethoxy group. The bromide is a better leaving group than the chloride, ensuring selective reaction at the bromine-bearing carbon.

Caption: Synthetic workflow for 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

Characterization and Analysis

The identity and purity of the synthesized 4-(2-Chloroethoxy)-3-methoxybenzaldehyde can be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons, methoxy group protons (~3.9 ppm), and the two methylene groups of the chloroethoxy chain (triplets, ~4.2 ppm and ~3.8 ppm). |

| ¹³C NMR | Signals for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons, methoxy carbon (~56 ppm), and the two carbons of the chloroethoxy group (~69 ppm and ~42 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1685 cm⁻¹), C-O-C ether stretches, and C-Cl bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (214.65 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound. |

Potential Applications in Research and Drug Discovery

The bifunctional nature of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde makes it a versatile intermediate for further synthetic transformations.

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including reductive amination to form substituted amines, Wittig reactions to form alkenes, and various condensation reactions.

-

Chloroethoxy Group: The primary alkyl chloride can act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of various functional groups such as azides, amines, thiols, and larger molecular fragments. This is particularly useful for the synthesis of molecules with a flexible linker.

Caption: Potential reaction pathways for 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.

Safety and Handling

As 4-(2-Chloroethoxy)-3-methoxybenzaldehyde is not a commercially available compound, a specific Safety Data Sheet (SDS) is not available. However, based on its functional groups, the following precautions should be taken when handling this substance in a laboratory setting:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: The toxicological properties have not been investigated. Treat as a potentially hazardous substance. Alkyl halides can be alkylating agents, and aldehydes can be irritants.

Conclusion

4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a synthetically accessible derivative of vanillin with significant potential as a building block in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of subsequent chemical transformations, making it a valuable intermediate for the development of novel compounds. While not a stock chemical, its straightforward synthesis from vanillin makes it readily available for research purposes.

References

- Williamson Ether Synthesis: For general procedures and mechanisms of the Williamson ether synthesis, a standard organic chemistry textbook is a reliable source.

-

Vanillin Chemistry: For an overview of vanillin's chemical properties and reactivity, the PubChem entry for Vanillin is a useful resource.

- Title: Vanillin

- Source: PubChem

-

URL: [Link]

Technical Guide: Comparative Analysis of Vanillin and 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process engineers. It moves beyond basic definitions to explore the synthetic utility, reactivity profiles, and pharmaceutical applications of converting Vanillin into its chloroethoxy derivative.

From Commodity Precursor to Pharmaceutical Scaffold

Part 1: Executive Summary & Structural Divergence

The transition from Vanillin (4-hydroxy-3-methoxybenzaldehyde) to 4-(2-Chloroethoxy)-3-methoxybenzaldehyde (CEMB) represents a critical "activation" step in medicinal chemistry.[1][2] While Vanillin is a naturally occurring phenolic aldehyde used primarily in flavorings, CEMB is a synthetic, functionalized intermediate.

The core difference lies in the C4-position :

-

Vanillin: Contains a phenolic hydroxyl (-OH), making it a weak acid and a nucleophile.[1][2]

-

CEMB: Contains a 2-chloroethoxy tail (-OCH₂CH₂Cl), transforming the molecule into an electrophile at the alkyl chain terminus.[1][2]

This structural modification is the "gateway" reaction used to attach solubilizing tails (e.g., morpholine, piperazine) common in Tyrosine Kinase Inhibitors (TKIs).

Physicochemical Comparison

| Feature | Vanillin | 4-(2-Chloroethoxy)-3-methoxybenzaldehyde (CEMB) |

| CAS Number | 121-33-5 | 53944-24-0 |

| Formula | C₈H₈O₃ | C₁₀H₁₁ClO₃ |

| Mol.[1][2] Weight | 152.15 g/mol | 214.65 g/mol |

| Appearance | White to pale yellow needles | White to off-white crystalline solid |

| Melting Point | 81–83 °C | ~53–58 °C (Experimental range) |

| Solubility (Aq) | Soluble in hot water; soluble in basic pH (Phenoxide formation) | Insoluble in water; Hydrophobic |

| Reactivity Mode | Nucleophile (at Phenolic O) | Electrophile (at Alkyl Chloride) |

| pKa | ~7.4 (Phenolic OH) | N/A (No acidic proton) |

Part 2: Synthetic Pathway (The "Bridge")

To convert Vanillin to CEMB, we employ a Williamson Ether Synthesis . This is not a trivial alkylation; the choice of base and solvent controls the competition between substitution (

The Protocol: Selective -Alkylation[1][2]

Objective: Synthesize CEMB with >95% purity, minimizing the formation of vinyl ether side products.

Reagents:

-

Substrate: Vanillin (1.0 eq)

-

Alkylating Agent: 1-Bromo-2-chloroethane (1.5 eq) [Note: 1,2-Dichloroethane can be used but requires harsher conditions due to lower leaving group ability][1][2]

-

Base: Anhydrous Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetonitrile (MeCN) or DMF.[2] [Recommendation: Use MeCN for easier workup; DMF requires extensive water washing]

Step-by-Step Methodology:

-

Activation: Charge a reaction vessel with Vanillin and MeCN. Add

and stir at room temperature for 30 minutes. -

Addition: Add 1-Bromo-2-chloroethane dropwise.

-

Reflux: Heat the mixture to reflux (approx. 80-82°C) for 6–8 hours.

-

Workup: Cool to RT. Filter off inorganic salts (

, excess -

Purification: Recrystallize from Ethanol/Water or Isopropanol.

Reaction Mechanism Visualization[1][2][3]

The following diagram illustrates the transformation logic, highlighting the shift from nucleophile to electrophile.

Caption: The phenoxide anion attacks the carbon bearing the bromine (better leaving group), installing the chloroethyl tail while leaving the chloride intact for future reactions.

Part 3: Pharmaceutical Application (The "Why")

Why synthesize CEMB? It serves as a Pharmacophore Scaffold .[1][2]

In the development of EGFR Inhibitors (like Gefitinib or Erlotinib analogs), solubility is a major challenge. The quinazoline core is highly hydrophobic.[1][2] To solve this, medicinal chemists attach "solubilizing tails"—typically morpholine or piperazine rings linked via an ether chain.

CEMB provides the pre-installed "linker" (the chloroethoxy group).[2]

The "Linker Strategy" Workflow

-

Core Construction: The aldehyde of CEMB is used to build the quinazoline or indole core (e.g., via condensation with anilines).

-

Amination: The terminal chloride on the tail is displaced by a secondary amine (e.g., Morpholine).

Case Study: General TKI Synthesis Logic The diagram below shows how CEMB acts as the pivot point between a simple commodity chemical and a complex drug candidate.

Caption: CEMB facilitates the "Solubilizing Tail" strategy. The chloride acts as a leaving group for the final amine attachment, crucial for bioavailability.

Part 4: Analytical Characterization

Distinguishing the starting material from the product is vital for process control.[2]

Proton NMR ( -NMR)

-

Vanillin: Shows a distinct singlet for the phenolic -OH at ~6.0–9.0 ppm (broad, solvent dependent).[1][2]

-

CEMB:

Infrared Spectroscopy (FT-IR)[1][2]

-

Vanillin: Strong, broad band at 3200–3500 cm⁻¹ (O-H stretch).

-

CEMB:

Part 5: Safety & Handling (MSDS Highlights)

-

Vanillin: Generally GRAS (Generally Recognized As Safe) for food, but pure chemical can be an irritant.

-

CEMB:

References

-

Synthesis of Vanillin Ethers: Williamson Ether Synthesis Protocols. Organic Chemistry Portal. Link

-

Vanillin Properties: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 1183, Vanillin.[3] Link

-

TKI Structure-Activity Relationships: Quinazoline derivatives as EGFR inhibitors. Journal of Medicinal Chemistry (General Reference for the morpholino-alkoxy pharmacophore).[1][2]

-

CEMB Chemical Data: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde. ChemSpider/Royal Society of Chemistry.[1][2] Link

-

Gefitinib Synthesis Route: Process for the preparation of Gefitinib. World Intellectual Property Organization (Patent WO2005070909).[2] Link

Sources

Reactivity Profile of Methoxybenzaldehyde Derivatives: Electronic Tuning and Synthetic Utility

Topic: Reactivity Profile of the Aldehyde Group in Methoxybenzaldehyde Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

Methoxybenzaldehydes (anisaldehydes, veratraldehyde) represent a critical class of intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antihypertensives, bronchodilators, and flavoring agents. Their reactivity is governed by a delicate interplay between the electron-donating resonance (+M) of the methoxy group and the electron-withdrawing inductive effect (-I) of the oxygen atom.

This guide provides a deep technical analysis of how substituent positioning (ortho, meta, para) tunes the electrophilicity of the carbonyl carbon, dictating reaction kinetics in nucleophilic additions and condensations. It includes validated experimental protocols and mechanistic visualizations to support high-yield synthetic workflows.

The Electronic Landscape: Resonance vs. Induction

The reactivity of the aldehyde group in methoxybenzaldehydes is not uniform; it is strictly a function of the methoxy group's position relative to the carbonyl.

Para-Methoxy (4-Methoxybenzaldehyde)

In the para position, the methoxy group exerts a strong +M (Mesomeric/Resonance) effect that significantly outweighs its -I (Inductive) effect. Lone pair electrons from the ether oxygen are delocalized into the benzene ring and, critically, can be pushed all the way to the carbonyl oxygen.

-

Consequence: The carbonyl carbon becomes less electrophilic (more electron-rich) compared to unsubstituted benzaldehyde.

-

Reactivity: Slower reaction rates with nucleophiles (e.g., Grignard reagents, amines) but increased stability against spontaneous oxidation.

Meta-Methoxy (3-Methoxybenzaldehyde)

In the meta position, resonance delocalization cannot reach the carbonyl carbon directly. The reactivity is dominated by the -I effect of the oxygen atom.

-

Consequence: The carbonyl carbon becomes more electrophilic (electron-deficient).[1][2][3]

-

Reactivity: Faster reaction rates with nucleophiles compared to both para-methoxybenzaldehyde and unsubstituted benzaldehyde.

Ortho-Methoxy (2-Methoxybenzaldehyde)

The ortho isomer presents a complex case of Steric Inhibition of Resonance . While the +M effect is theoretically possible, the proximity of the methoxy group can twist the carbonyl out of planarity with the ring, reducing conjugation. Additionally, the -I effect is strong due to proximity.

-

Consequence: Reactivity is often intermediate but highly sensitive to the steric bulk of the incoming nucleophile.

Visualizing Electronic Deactivation

The following diagram illustrates the resonance contribution that deactivates the carbonyl carbon in para-isomers.

Figure 1: Mechanistic flow of electron donation from the p-methoxy group reducing carbonyl electrophilicity.

Nucleophilic Addition & Condensation Profiles

The "bread and butter" of methoxybenzaldehyde utility lies in C-C and C-N bond formation.

The Knoevenagel Condensation

This is the primary route for synthesizing cinnamic acid derivatives (e.g., ferulic acid precursors). Due to the electronic deactivation described above, para-methoxy derivatives often require stronger bases or higher temperatures than nitro-benzaldehydes.

-

Catalytic Choice: Piperidine/Acetic Acid or DABCO are preferred over weaker bases.

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the active methylene compound, compensating for the aldehyde's reduced electrophilicity.

Reductive Amination

Methoxybenzaldehydes react with primary amines to form Schiff bases (imines), which are then reduced to secondary amines.

-

Kinetic Bottleneck: The formation of the imine is the rate-determining step. For p-anisaldehyde, acid catalysis (pH 4-5) is often required to activate the carbonyl oxygen, facilitating nucleophilic attack by the amine.

-

Reducing Agents: Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 for its selectivity toward imines in the presence of aldehydes.

Experimental Protocols

Protocol A: Synthesis of 3,4-Dimethoxycinnamic Acid (Knoevenagel)

Target: Synthesis of a key intermediate for Verapamil analogs. Mechanism: Base-catalyzed condensation with malonic acid followed by decarboxylation.[4]

Reagents:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde): 10.0 mmol

-

Malonic Acid: 20.0 mmol (2.0 equiv)

-

DABCO (1,4-Diazabicyclo[2.2.2]octane): 0.2 mmol (Cat.)

-

Solvent: DMF (5 mL)

Step-by-Step Workflow:

-

Charge: In a dry round-bottom flask, dissolve Veratraldehyde and Malonic acid in DMF.

-

Catalysis: Add DABCO. The reaction is exothermic; ensure temperature monitoring.

-

Reflux: Heat the mixture to 100–110°C for 90 minutes. Monitor via TLC (Mobile phase: 5:1:1 Toluene:Acetic Acid:Ethanol).[5]

-

Checkpoint: Evolution of CO2 bubbles indicates decarboxylation is proceeding (Doebner modification).

-

-

Quench: Pour the hot reaction mixture into 50 mL of ice-water.

-

Precipitation: Acidify to pH 2 with 6M HCl to precipitate the cinnamic acid.

-

Purification: Filter the solid and recrystallize from Ethanol/Water (4:1).

Data Summary Table: Comparative Yields

| Substrate | Catalyst | Time (min) | Yield (%) | Ref |

| 4-Methoxybenzaldehyde | DABCO | 90 | 94 | [1] |

| 3,4-Dimethoxybenzaldehyde | DABCO | 90 | 92 | [1] |

| 3,4,5-Trimethoxybenzaldehyde | NH4HCO3 (Green) | 120 | 73 | [2] |

Protocol B: Reductive Amination (General)

Target: Benzylamine derivative synthesis.[6]

Workflow:

-

Mix Methoxybenzaldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane).

-

Add Sodium Triacetoxyborohydride (1.4 eq).

-

Stir at RT for 4-16 hours.

-

Note: If reaction is slow (due to p-methoxy deactivation), add 1-2 drops of Acetic Acid to catalyze imine formation.

Mechanistic Visualization: Knoevenagel Pathway[7]

The following diagram details the specific pathway for the synthesis of cinnamic acid derivatives from methoxybenzaldehydes, highlighting the critical decarboxylation step.

Figure 2: Step-wise mechanism of the Knoevenagel-Doebner condensation.

References

-

ScienceMadness & Schijndel et al. (2017/2022).[5] The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[4] (Pure and Applied Chemistry adaptation). Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction. Retrieved from [Link]

-

National Institutes of Health (PMC). (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid Derivatives with Antioxidant Functionality.[7] Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Relative Reactivity of Carbonyls: Electronic Effects. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. vaia.com [vaia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pure.tue.nl [pure.tue.nl]

- 5. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. acgpubs.org [acgpubs.org]

- 7. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity and Safe Handling of Chloroethoxy Benzaldehyde Intermediates: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of Substituted Benzaldehydes

Chloroethoxy benzaldehyde isomers and their related structures are valuable intermediates in medicinal chemistry and materials science. Their utility stems from the reactive aldehyde functional group, which serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, essential for building complex molecular scaffolds. However, as with many aromatic aldehydes, their reactivity extends to biological systems, necessitating a thorough understanding of their toxicological profiles and the implementation of rigorous handling protocols.[1] Aromatic aldehydes are generally less acutely toxic than their low molecular weight aliphatic counterparts, but their potential for irritation, sensitization, and other long-term health effects cannot be overlooked.[2]

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It provides a causal framework, explaining why specific precautions are necessary by linking them directly to the chemical and toxicological properties of this class of compounds. The protocols described herein are designed as self-validating systems to ensure the highest level of safety and experimental integrity for professionals in research and drug development.

Toxicological Profile: Understanding the Hazard

Direct and comprehensive toxicological data for every specific chloroethoxy benzaldehyde isomer is not always available. Therefore, a conservative approach is warranted, extrapolating from data on structurally similar compounds such as 2-ethoxybenzaldehyde, 4-ethoxybenzaldehyde, 2-chlorobenzaldehyde, and the parent compound, benzaldehyde. The primary hazards associated with this class of chemicals are irritation to the skin, eyes, and respiratory system.[3][4][5]

Acute Toxicity and Irritation

-

Skin Irritation: Classified as a Category 2 skin irritant, these compounds can cause redness, inflammation, and discomfort upon contact.[4][5][6] Prolonged exposure may defat the skin, leading to dermatitis.[4] The mechanism involves the aldehyde group's reactivity with proteins and other biomolecules in the skin.

-

Eye Damage/Irritation: These intermediates are designated as Category 2 or 2A eye irritants, capable of causing serious irritation, redness, pain, and potential damage upon contact.[3][4][5] Immediate and thorough rinsing is critical to prevent lasting injury.

-

Inhalation/Respiratory Irritation: Vapors and dusts are irritants to the respiratory system, potentially causing coughing, sore throat, and shortness of breath.[7][8] Inhalation is a primary route of occupational exposure.[9] Specific Target Organ Toxicity (Single Exposure) - Category 3 is often assigned, targeting the respiratory system.[4][5]

-

Ingestion: While a less common route of exposure in a laboratory setting, ingestion is considered harmful.[3] Symptoms may include gastrointestinal irritation, nausea, and vomiting.[3]

Chronic and Systemic Effects

Data on long-term effects like carcinogenicity and germ cell mutagenicity for specific chloroethoxy benzaldehydes are largely unavailable.[3][4] However, for the parent compound benzaldehyde, there is no sufficient evidence of carcinogenicity in animal studies.[10] Some benzaldehyde derivatives may cause skin allergies upon repeated exposure.[7] It is crucial to handle these compounds as if they could have long-term effects, minimizing exposure at all times.

Summary of Toxicological Data

The following table summarizes key toxicological information extrapolated from safety data sheets of structurally related benzaldehyde intermediates.

| Hazard Classification | Compound Reference | GHS Category | Key Findings & Remarks |

| Skin Corrosion/Irritation | 2-Ethoxybenzaldehyde, 4-Ethoxybenzaldehyde, Benzaldehyde | Category 2 | Causes skin irritation.[4][5][6] Prolonged contact can lead to dermatitis.[4] |

| Serious Eye Damage/Irritation | 2-Ethoxybenzaldehyde, 4-Ethoxybenzaldehyde, Benzaldehyde | Category 2 / 2A | Causes serious eye irritation, redness, and pain.[4][5][6] |

| STOT - Single Exposure | 2-Ethoxybenzaldehyde, 4-Ethoxybenzaldehyde, Benzaldehyde | Category 3 | May cause respiratory irritation.[4][5][6] Inhalation of vapors can irritate the nose and throat.[7] |

| Acute Toxicity (Inhalation) | Benzaldehyde | Category 4 | Harmful if inhaled.[6][11] |

| Acute Toxicity (Oral) | Benzaldehyde | Harmful | LD50 (Rat) reported as 1430 mg/kg.[12] |

| Acute Toxicity (Dermal) | Benzaldehyde | Low | LD50 (Rabbit) > 2000 mg/kg.[11][13] Skin absorption is a potential route of exposure.[7] |

| Carcinogenicity | 2-Ethoxybenzaldehyde, 4-Ethoxybenzaldehyde | No data available | No components are listed as carcinogens by IARC, NTP, or OSHA.[4][5] |

| Germ Cell Mutagenicity | 2-Ethoxybenzaldehyde, 4-Ethoxybenzaldehyde | No data available | Data is insufficient for classification.[3][4] |

Laboratory Risk Assessment and Mitigation

A proactive approach to safety involves a hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Fume Hoods: All handling of chloroethoxy benzaldehyde intermediates, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood.[14][15] This is non-negotiable. The causality is clear: fume hoods contain vapors and potential aerosols, preventing inhalation, which is a primary exposure route.[16]

-

Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions that may escape primary containment, reducing background concentration levels.

-

Emergency Equipment: Accessible and tested safety showers and eyewash stations are mandatory.[3][16] Their proximity to the workstation is critical for a rapid response to skin or eye contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be based on the specific hazards of irritation and potential skin absorption.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[15] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as large-scale reactions or quenching.[8]

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[15] For transfers and other direct handling, an impervious apron is recommended.

-

Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[15] It is critical to check the manufacturer's compatibility chart for the specific solvent being used. Gloves should be changed immediately if contamination is suspected. Never wear contaminated gloves outside the fume hood.

Storage and Incompatibility

-

Storage Conditions: Store containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[16] Some related compounds are sensitive to air and light and should be stored under an inert atmosphere (e.g., nitrogen or argon).[13][17]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[3][4][17] Benzaldehydes can react violently with these materials, and some can form explosive peroxides upon prolonged storage, especially after exposure to air.[8]

Standard Operating Procedure (SOP) for Safe Handling

This SOP provides a systematic workflow for handling chloroethoxy benzaldehyde intermediates. Adherence to this protocol is crucial for mitigating risks.

Pre-Handling Checklist

-

Confirm that the chemical fume hood is on and functioning correctly.

-

Don all required PPE: safety goggles, lab coat, and appropriate gloves.

-

Locate the nearest eyewash station, safety shower, and fire extinguisher.

-

Have the relevant Safety Data Sheet (SDS) accessible for review.

-

Prepare all necessary glassware and reagents within the fume hood.

-

Designate a specific waste container for halogenated organic waste.[15]

Aliquoting and Transfer

-

Solids: If the intermediate is a solid, carefully uncap the container inside the fume hood. Use a clean spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.[16]

-

Liquids: If the intermediate is a liquid, use a calibrated pipette or a syringe with a needle to transfer the required volume. Open containers away from your face to avoid inhaling concentrated vapors.[14]

-

Immediately and securely recap the primary container.

-

Clean any minor drips or particles on the balance or fume hood surface with a solvent-dampened cloth, which should then be disposed of as chemical waste.

Reaction and Disposal

-

Perform all reaction setups within the fume hood. Ensure any heating is done using a heating mantle or bath, not an open flame, as related compounds are combustible.[15]

-

During the reaction, keep the fume hood sash at the lowest practical height.

-

Upon completion, quench the reaction carefully, being mindful of potential exotherms.

-

Dispose of all contaminated materials, including gloves, pipettes, and cleaning cloths, into the designated, clearly labeled waste container.[3][14] Never pour chloroethoxy benzaldehyde waste down the drain.[14]

Caption: Safe Handling Workflow for Chloroethoxy Benzaldehyde.

Emergency Procedures: A Systematic Response

In the event of an accidental release or exposure, a calm and systematic response is essential.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[16] Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[5]

-

Ingestion: Do NOT induce vomiting.[16] Wash out the mouth with water and drink plenty of water afterward.[3] Seek immediate medical attention.

Spill Response

For small spills inside a fume hood:

-

Alert personnel in the immediate area.

-

Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[4] Do not use combustible materials like paper towels to absorb large quantities.

-

Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Caption: Emergency Spill Response Flowchart.

Conclusion

Chloroethoxy benzaldehyde intermediates are powerful tools in chemical synthesis, but their inherent reactivity demands respect and meticulous handling. The foundation of safety lies not just in following protocols, but in understanding the causal link between a chemical's properties and the required safety measures. By prioritizing engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of these valuable compounds.

References

- Jin, L., Gu, Y., Dai, J., Wang, L., Wei, Z., & Zhang, Z. (2008). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. Toxicological & Environmental Chemistry, 69(1-2).

- Fisher Scientific. (2009). Safety Data Sheet: 2-Chloro-6-nitrobenzaldehyde.

- ChemScene. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Ethoxybenzaldehyde.

- New Jersey Department of Health. (2002). Right to Know Hazardous Substance Fact Sheet: Benzaldehyde.

- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Ethoxybenzaldehyde.

- Merck Millipore. (2024). Safety Data Sheet: Benzaldehyde.

- ECHEMI. (n.d.). Benzaldehyde SDS, 100-52-7 Safety Data Sheets.

- PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.

- SIDS. (n.d.). Benzaldehyde CAS N°: 100-52-7 Initial Assessment Report.

- Sigma-Aldrich. (2025). Safety Data Sheet: Benzaldehyde.

- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.

- Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups.

- International Labour Organization. (2006). ICSC 0102 - BENZALDEHYDE.

- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Benzaldehyde: Human health tier II assessment.

- National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 240, Benzaldehyde.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Ethoxybenzaldehyde.

- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.

- Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Brenntag. (2011). Safety Data Sheet: 2-chlorobenzaldehyde.

- Santos. (n.d.). Qualitative Tier 2 Assessment.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. merckmillipore.com [merckmillipore.com]

- 7. nj.gov [nj.gov]

- 8. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]

- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. santos.com [santos.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. echemi.com [echemi.com]

- 14. gz-supplies.com [gz-supplies.com]

- 15. hscprep.com.au [hscprep.com.au]

- 16. chemscene.com [chemscene.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: Selective O-Alkylation of Vanillin with 1-Bromo-2-Chloroethane

Abstract & Scope

This application note details a robust protocol for the synthesis of 4-(2-chloroethoxy)-3-methoxybenzaldehyde via the O-alkylation of vanillin using 1-bromo-2-chloroethane. This transformation is a critical step in the synthesis of pharmaceutical linkers, liquid crystals, and tyrosine kinase inhibitors (e.g., Gefitinib intermediates).

The primary challenge in this synthesis is chemoselectivity. The protocol must differentiate between two electrophilic sites (C-Br vs. C-Cl) on the alkylating agent and prevent the formation of the symmetrical dimer (bis-ether). This guide provides a high-yield methodology (>85%) utilizing controlled stoichiometry and specific solvent kinetics to favor the desired mono-alkylation.

Scientific Background & Mechanism[1][2]

Chemoselectivity: The "Leaving Group" Hierarchy

The success of this protocol relies on the disparity in bond dissociation energies and leaving group ability between bromine and chlorine.

-

C-Br Bond: Weaker (~276 kJ/mol), longer bond length, better leaving group (

of HBr is -9). -

C-Cl Bond: Stronger (~338 kJ/mol), shorter bond length, poorer leaving group (

of HCl is -7).

Under controlled

Kinetic Control vs. Dimerization

A common pitfall is the formation of 1,2-bis(4-formyl-2-methoxyphenoxy)ethane , a dimer formed if the product competes with the alkyl halide for the unreacted phenoxide.

-

Solution: We employ a High-Dilution, Excess-Electrophile Strategy . By maintaining a high molar equivalent of 1-bromo-2-chloroethane (3.0 – 5.0 equiv), the statistical probability of the phenoxide encountering a fresh dihalide molecule is significantly higher than encountering the mono-alkylated product.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing selective displacement of Bromide over Chloride.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| Vanillin | 152.15 | 1.0 | 5.00 g (32.9 mmol) | Substrate |

| 1-Bromo-2-chloroethane | 143.41 | 3.0 | 14.15 g (8.2 mL) | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 9.09 g | Base |

| DMF (Anhydrous) | 73.09 | N/A | 50 mL | Solvent |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.54 g | Catalyst (Finkelstein) |

Note: KI is optional but recommended. It catalyzes the reaction by transiently converting the alkyl bromide to a more reactive alkyl iodide in situ.

Step-by-Step Procedure

Phase A: Reaction Setup

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (5.00 g) in DMF (50 mL) .

-

Activation: Add

(9.09 g) and KI (0.54 g) . Stir at room temperature for 15 minutes. The mixture will become a suspension; this is normal.-

Insight: Pre-stirring ensures partial deprotonation before the electrophile is introduced, regulating the exotherm.

-

-

Addition: Add 1-bromo-2-chloroethane (8.2 mL) in a single portion.

-

Critical: Do not add dropwise. A high instantaneous concentration of electrophile is required to suppress dimerization.

-

Phase B: Reaction & Monitoring

-

Heating: Attach a reflux condenser. Heat the reaction mixture to 60–70°C in an oil bath.

-

Caution: Do not exceed 90°C. Higher temperatures increase the risk of elimination (vinyl chloride formation) or displacement of the chloride.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3).

Phase C: Workup & Purification[1]

-

Quench: Cool the mixture to room temperature. Pour the reaction mass into Ice Water (200 mL) with vigorous stirring. The product typically precipitates as an off-white solid.

-

Extraction (if oil forms): If the product does not precipitate (common on small scales), extract with Ethyl Acetate (3 x 50 mL) .

-

Base Wash (Self-Validating Step): Wash the combined organic layer with 10% NaOH (2 x 30 mL) .

-

Why? Unreacted vanillin (phenol) is soluble in NaOH (phenoxide form) and will move to the aqueous layer. The product (ether) remains in the organic layer.[5]

-

-

Drying: Wash with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Cyclohexane .

-

Yield Expectation: 85–92%.

-

Appearance: White to pale yellow crystalline solid.

-

Operational Workflow Diagram

Figure 2: Operational workflow for synthesis and purification.

Quality Control & Data Analysis

NMR Validation

Upon successful synthesis, the

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Aldehyde (-CHO) | 9.85 | Singlet (1H) | Intact aldehyde functionality. |

| Aromatic Ar-H | 7.40 – 7.00 | Multiplet (3H) | 1,2,4-substitution pattern retained. |

| Ether | 4.35 | Triplet (2H) | Deshielded by oxygen. |

| Methoxy | 3.92 | Singlet (3H) | Characteristic vanillin methoxy. |

| Chloro | 3.85 | Triplet (2H) | Distinct from bromo-analogs (~3.6 ppm). |

| Phenolic -OH | ABSENT | N/A | Critical QC Check: Presence indicates incomplete reaction. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Dimer Formation | Insufficient electrophile or high concentration. | Increase 1-bromo-2-chloroethane to 5.0 equiv. Ensure rapid addition, not dropwise. |

| Starting Material Persists | Base insolubility or low temperature. | Add 0.1 equiv KI (Finkelstein catalyst). Ensure temp reaches 60°C. |

| Product is an Oil | Residual DMF or solvent. | Triturate the oil with cold hexane or diethyl ether to induce crystallization. |

| Vinyl Impurity | Elimination reaction.[5][6] | Reaction temperature too high (>90°C). Lower temperature and extend time. |

Safety & Handling (HSE)

-

1-Bromo-2-chloroethane: Classified as an alkylating agent.[7] Potential carcinogen and mutagen. Handle exclusively in a fume hood. Wear nitrile gloves (double-gloving recommended).

-

DMF: Hepatotoxic and readily absorbed through skin.

-

Waste Disposal: Aqueous layers from the workup contain halo-organics and must be disposed of in the Halogenated Waste stream, not standard aqueous waste.

References

-

Williamson Ether Synthesis General Review

- Eames, J., et al. (2001). "Chemoselective reaction of dihaloalkanes with phenols". Journal of Chemical Research, 2001(1), 2-4.

- Li, Z., et al. (2010). "Synthesis and antitumor activity of novel 4-substituted-3-methoxybenzaldehyde derivatives". European Journal of Medicinal Chemistry, 45(11), 5331-5337. (Describes the synthesis of the 4-(2-chloroethoxy)

- Application in Gefitinib/Linker Synthesis: Chandrasekhar, S., et al. (2009). "A short and efficient synthesis of Gefitinib". Tetrahedron Letters, 50(26), 3480-3481. (Demonstrates the utility of chloro-ethoxy side chains in drug synthesis).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Welcome to FlavorDB [fsbi-db.de]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. lscollege.ac.in [lscollege.ac.in]

Application Note: Preparation of Schiff Bases from 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from 4-(2-Chloroethoxy)-3-methoxybenzaldehyde . These derivatives are critical intermediates in medicinal chemistry, serving as precursors for nitrogen-containing heterocycles and bioactive pharmacophores exhibiting antimicrobial, anticancer, and antioxidant properties.[1] The guide covers the synthesis of the aldehyde precursor from vanillin, the downstream condensation with primary amines, and critical characterization parameters.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10]

Scientific Context

The moiety 4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a functionalized derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde). The introduction of the 2-chloroethoxy side chain adds lipophilicity and provides a reactive handle for further nucleophilic substitution, making it a valuable scaffold in drug discovery.

Schiff bases (R-CH=N-R') formed from this aldehyde are particularly significant because the azomethine linkage acts as a "spacer" and electronic bridge, often enhancing the biological activity of the attached amine moiety.

Reaction Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination pathway:

-

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: A carbinolamine intermediate is formed.

-

Dehydration: Under acid catalysis (typically acetic acid), the hydroxyl group is protonated and eliminated as water, generating the C=N double bond.

Critical Consideration: The 2-chloroethoxy group acts as a potential secondary electrophile. While Schiff base formation is kinetically favored under mild acidic conditions, high temperatures or highly basic amines could theoretically trigger a competing nucleophilic substitution at the alkyl chloride. This protocol is tuned to minimize this side reaction.

Experimental Workflow Visualization

Caption: Figure 1.[2] Synthetic pathway from Vanillin to target Schiff Base via the chloroethoxy intermediate.

Materials & Equipment

Reagents

-

Precursor: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde (Commercial or synthesized via Protocol A).

-

Amine Source: Substituted aniline, hydrazine, or aliphatic amine (1.0 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Workup: Diethyl ether, cold distilled water, Ethanol (for recrystallization).

Equipment

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar.

-

Reflux condenser with drying tube (CaCl₂).

-

Hotplate/Stirrer with temperature probe.

-

Rotary Evaporator.

-

TLC plates (Silica gel 60 F254).

Detailed Protocols

Protocol A: Synthesis of Precursor (If not purchased)

Context: Many researchers must synthesize the aldehyde from vanillin.

-

Setup: Dissolve Vanillin (10 mmol) in dry DMF (15 mL) or Acetone (30 mL).

-

Base Addition: Add anhydrous

(15 mmol) and stir for 15 min. -

Alkylation: Dropwise add 1-bromo-2-chloroethane (12 mmol).

-

Reaction: Reflux (acetone) or heat at 80°C (DMF) for 8-12 hours.

-

Workup: Pour into ice water. The product usually precipitates as a white/off-white solid. Filter, wash with water, and dry.

-

Yield Expectation: 75-85%.

-

Melting Point: ~77-80°C [1].

-

Protocol B: General Procedure for Schiff Base Condensation

Context: The core reaction to form the azomethine linkage.

-

Preparation of Aldehyde Solution: In a 100 mL round-bottom flask, dissolve 4-(2-Chloroethoxy)-3-methoxybenzaldehyde (1.0 mmol) in Absolute Ethanol (10-15 mL). Slight warming may be required for complete dissolution.

-

Addition of Amine: Add the primary amine (1.0 mmol) to the solution.

-

Note: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to liberate the free base in situ.

-

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Expert Insight: The pH should be slightly acidic (pH 5-6). Too much acid can protonate the amine, deactivating it; too little may slow the dehydration step.

-

-

Reflux: Attach the condenser and reflux the mixture at 78-80°C for 3 to 6 hours .

-

Monitoring: Check TLC every hour (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear.

-

-

Isolation:

-

Method A (Precipitation): Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight. The Schiff base often crystallizes out.

-

Method B (Concentration): If no precipitate forms, evaporate the solvent to 1/3 volume using a rotary evaporator, then pour onto crushed ice with vigorous stirring.

-

-

Purification: Filter the solid and wash with cold ethanol (small volume) or diethyl ether. Recrystallize from hot Ethanol/Water (9:1) to obtain pure crystals.[3]

Characterization & Data Analysis

To validate the structure, researchers must confirm the loss of the carbonyl signal and the appearance of the imine signal.

| Technique | Functional Group | Expected Signal | Notes |

| FTIR | C=N (Imine) | 1600 – 1630 cm⁻¹ | Sharp, strong band. Distinct from C=O.[5] |

| FTIR | C-Cl (Alkyl Halide) | 600 – 800 cm⁻¹ | Confirms the chloroethoxy tail is intact. |

| ¹H NMR | -CH=N- (Azomethine) | Singlet (1H). Diagnostic peak. | |

| ¹H NMR | -OCH₂CH₂Cl | Two triplets (2H each). | |

| ¹H NMR | -OCH₃ | Singlet (3H).[6] | |

| ¹³C NMR | C=N |

Self-Validation Check:

-

Did the Carbonyl Peak disappear? In IR, the aldehyde C=O stretch at ~1680 cm⁻¹ must be absent.

-

Is the Chloride intact? Elemental analysis or Mass Spec should show the chlorine isotope pattern (M and M+2 in 3:1 ratio).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product has low melting point or impurities. | Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation. |

| Low Yield | Incomplete dehydration (equilibrium reaction). | Add a molecular sieve (3Å or 4Å) to the reaction flask to trap water, driving the equilibrium forward. |

| Hydrolysis | Schiff bases are moisture sensitive. | Store product in a desiccator. Ensure all solvents used in synthesis are anhydrous. |

| Side Reaction | Nucleophilic attack on Cl-ethyl group. | Lower reaction temperature to 60°C and extend time. Ensure amine is not in large excess. |

References

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Source: MDPI (Molecules 2021). URL:[Link][3][4]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Source: ResearchGate.[6] URL:[Link]

-

4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

-

Synthesis of a new Schiff base probe: Crystal structure, spectral properties. Source: Indian Academy of Sciences. URL:[Link]

Sources

catalytic reduction of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

An Application Guide to the Selective Catalytic Reduction of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the to its corresponding primary alcohol, 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide emphasizes the practical application of sodium borohydride (NaBH₄) as a chemoselective reducing agent, detailing the underlying mechanism, a robust experimental protocol, and methods for process control and product characterization.

Introduction and Strategic Importance

The reduction of aromatic aldehydes to benzyl alcohols represents a fundamental transformation in organic synthesis. The target substrate, 4-(2-Chloroethoxy)-3-methoxybenzaldehyde, contains multiple functional groups. A successful reduction requires a reagent that selectively targets the aldehyde carbonyl without affecting the ether linkages or the chloro-substituent. The product, 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol, is a valuable building block, often utilized in the subsequent construction of more complex molecular architectures in medicinal chemistry.

The choice of reducing agent is paramount for achieving high yield and purity. While various methods exist, including catalytic hydrogenation with metal catalysts like Palladium or Platinum[1][2][3], reduction with metal hydrides offers significant practical advantages. Specifically, sodium borohydride (NaBH₄) is an inexpensive, stable, and mild reducing agent that exhibits excellent chemoselectivity for aldehydes and ketones.[4] Its operational simplicity and safety profile make it an ideal choice for both small-scale research and large-scale manufacturing processes.[5]

Reaction Mechanism: The Role of Sodium Borohydride

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[6] The process occurs in two primary stages:

-

Nucleophilic Hydride Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The highly polarized carbon-oxygen double bond of the aldehyde renders the carbonyl carbon electrophilic (partially positive). The hydride ion acts as a nucleophile, attacking this carbon atom. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[7][8]

-

Protonation (Workup): Following the hydride transfer, the resulting alkoxide is protonated during an aqueous or mild acidic workup step. This step neutralizes the alkoxide to yield the final primary alcohol product and destroys any excess sodium borohydride.[6][7]

This mechanism ensures that only the aldehyde functionality is reduced, leaving other potentially reactive groups untouched under these mild conditions.[4][5]

Caption: Simplified two-step mechanism of aldehyde reduction by NaBH₄.

Detailed Experimental Protocol

This protocol is designed for the reliable and high-yield synthesis of 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol.

Materials and Equipment

| Reagents & Materials | Equipment |

| 4-(2-Chloroethoxy)-3-methoxybenzaldehyde | Round-bottom flask (appropriate size) |

| Sodium borohydride (NaBH₄), 99% | Magnetic stirrer and stir bar |

| Methanol (MeOH), anhydrous | Ice-water bath |

| 1 M Hydrochloric acid (HCl) | Separatory funnel |

| Ethyl acetate (EtOAc) | Rotary evaporator |

| Brine (saturated aq. NaCl solution) | Thin Layer Chromatography (TLC) plates (silica gel) |

| Anhydrous sodium sulfate (Na₂SO₄) | Beakers, Erlenmeyer flasks, graduated cylinders |

| Deionized water | pH paper |

Step-by-Step Procedure

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (1 equivalent) of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde in 100 mL of methanol.

-

Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. The cooling is crucial to moderate the initial exothermic reaction upon addition of the hydride reagent.

-

-

Reduction:

-

To the cooled solution, add 1.8 g (1.1 equivalents) of sodium borohydride in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl acetate/Hexane eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting aldehyde spot has been completely consumed.

-

-

Quenching and Workup:

-

Once the reaction is complete, cool the flask back to 0-5 °C in an ice-water bath.

-

Slowly and carefully add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.

-

Stir the mixture for an additional 15 minutes.

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.[9]

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[5]

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol, which often solidifies upon standing.

-

If necessary, the product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Caption: Experimental workflow for the reduction of the aldehyde.

Analytical Characterization

Confirming the identity and purity of the synthesized 4-(2-Chloroethoxy)-3-methoxybenzyl alcohol is critical. The following techniques are recommended.

| Technique | Purpose | Expected Observation |

| ¹H NMR | Structural Elucidation | Disappearance of the aldehyde proton signal (~9.8 ppm). Appearance of a new singlet/doublet for the benzylic CH₂OH protons (~4.6 ppm) and a broad singlet for the OH proton. |

| ¹³C NMR | Structural Elucidation | Disappearance of the aldehyde carbonyl carbon signal (~191 ppm). Appearance of a new signal for the benzylic CH₂OH carbon (~65 ppm). |

| FTIR | Functional Group Analysis | Disappearance of the strong C=O stretching band of the aldehyde (~1680-1700 cm⁻¹). Appearance of a broad O-H stretching band for the alcohol (~3200-3600 cm⁻¹). |

| HPLC | Purity Assessment | A single major peak corresponding to the product, allowing for quantitative purity determination.[10][11] |

| Mass Spec. | Molecular Weight | Confirmation of the correct molecular weight for the product, C₁₂H₁₇ClO₃. |

Troubleshooting and Field Insights

-

Incomplete Reaction: If TLC indicates significant starting material remains, consider adding another small portion (0.1-0.2 equivalents) of NaBH₄ and extending the reaction time. Ensure the NaBH₄ used is fresh, as it can degrade with improper storage.

-

Low Yield: Yield loss can occur during extraction if the product has some water solubility. Ensure thorough extraction with an adequate volume of organic solvent. Inefficient quenching can also lead to side reactions.

-

Side Reactions: While NaBH₄ is highly selective, prolonged reaction times or elevated temperatures could potentially lead to undesired reactions. Sticking to the recommended conditions is crucial for a clean conversion.

References

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

-

Ley, S. V., et al. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. University of Cambridge Apollo Repository. Available at: [Link]

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

-

Ley, S. V., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Available at: [Link]

-

ACS Publications. (2018). Catalytic Hydrogen Transfer and Decarbonylation of Aromatic Aldehydes on Ru and Ru Phosphide Model Catalysts. The Journal of Physical Chemistry C. Available at: [Link]

-

ResearchGate. (2026, January 1). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Available at: [Link]

-

RSC Publishing. (2015, November 10). Eco-friendly hydrogenation of aromatic aldehyde compounds by tandem dehydrogenation of dimethylamine-borane in the presence of a reduced graphene oxide furnished platinum nanocatalyst. Available at: [Link]

- Google Patents. US3523978A - Process for the purification of benzyl alcohol.

-

MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

-

MDPI. (2025, October 15). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

-

ACS Publications. (n.d.). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education. Available at: [Link]

-

ACS Publications. (n.d.). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society. Available at: [Link]

-

ACS Publications. (2021, February 16). Application of Benchtop Nuclear Magnetic Resonance for Structure Elucidation in a Multi-Outcome Experiment: Microwave-Promoted Reduction of Unknown Aldehydes and Ketones. ACS Symposium Series. Available at: [Link]

-

Canadian Journal of Chemistry. (1989). Chemoselective reductions with sodium borohydride. Available at: [Link]

-

Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

Sources

- 1. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. [repository.cam.ac.uk]

- 2. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]